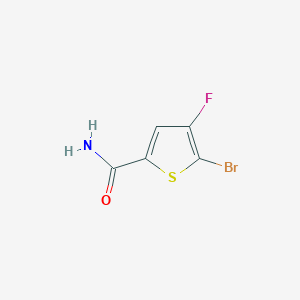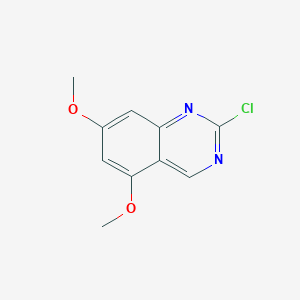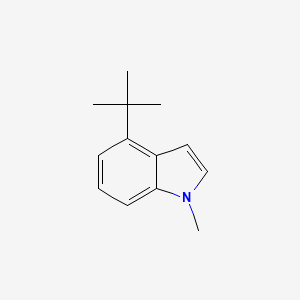
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the chloromethylation of 1,5-dimethylpyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding methylpyridine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and as a precursor in material science applications.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact pathways and targets would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1,5-Dimethylpyridin-2(1H)-one
- 3-(Chloromethyl)-1-methylpyridin-2(1H)-one
Uniqueness
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a site for nucleophilic substitution, while the dimethyl groups can influence the compound’s electronic properties and steric profile.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
Clé InChI |
OSIBWQLCRVISFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C(=C1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


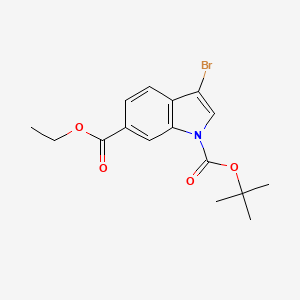
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
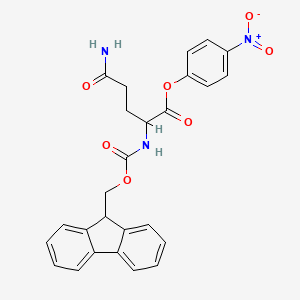

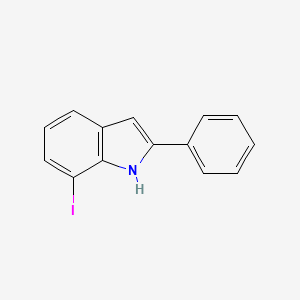
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
